molecular formula C20H18O4 B2833464 methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate CAS No. 307552-15-4

methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2833464
CAS No.: 307552-15-4
M. Wt: 322.36
InChI Key: FUCDYLNYBASFLD-RMKNXTFCSA-N
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Description

Methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) ether moiety at position 4.

Properties

IUPAC Name

methyl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-14-19(20(21)22-2)17-13-16(10-11-18(17)24-14)23-12-6-9-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDYLNYBASFLD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cinnamyloxy group. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The cinnamyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The cinnamyloxy group can interact with enzymes or receptors, modulating their activity. The benzofuran ring system may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The compound shares structural similarities with several benzofuran derivatives, differing primarily in substituents and ester groups. Below is a detailed analysis:

Structural Analogues and Substituent Effects

a) Brominated Derivatives
  • Methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CID 1584662)
    • Molecular Formula : C₂₀H₁₇BrO₄
    • Key Differences : A bromine atom at position 6 replaces a hydrogen atom.
    • Impact :
  • Molecular Weight: Increases from 330.36 g/mol (non-brominated) to 401.2 g/mol.
  • Lipophilicity: Higher XLogP3 (5.4 vs. ~4.5 estimated for non-brominated compound), suggesting enhanced membrane permeability .
  • Steric Effects : Bromine’s bulkiness may hinder rotational freedom (6 rotatable bonds vs. ~7 in ethyl analogues).
b) Ethyl Ester Analogues
  • Ethyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate (CID 1584666)
    • Molecular Formula : C₂₁H₁₉BrO₄
    • Key Differences : Ethyl ester replaces methyl ester at position 3.
    • Impact :
  • Solubility : Longer alkyl chain (ethyl vs. methyl) may reduce aqueous solubility.
  • Molecular Weight : 415.3 g/mol, higher than methyl analogues.
  • Collision Cross-Section (CCS) : Predicted CCS values (e.g., [M+H]+: 184.6 Ų for methyl vs. higher for ethyl) indicate differences in gas-phase ion mobility .
c) Isobutyryloxy and Nitrofuran Substituents
  • Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (RN 300557-39-5)
    • Key Differences : Isobutyryloxy group replaces cinnamyl ether; isopropyl ester at position 3.
    • Impact :
  • Polarity : Increased hydrogen-bond acceptor count (4 vs. 4 in target compound) but altered steric profile due to branched substituents.
  • Stability : Electron-withdrawing isobutyryloxy group may affect reactivity .

  • 2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate (CAS 307551-75-3)

    • Key Differences : 5-Nitrofuran-2-carbonyl group replaces cinnamyl ether; 2-methoxyethyl ester at position 3.
    • Impact :
  • Bioactivity : Nitrofuran derivatives are associated with antimicrobial activity, suggesting possible pharmacological divergence .

Physicochemical Properties Comparison

Compound (CAS/RN) Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Substituents
Target Compound* C₂₀H₁₈O₄ 330.36 ~4.5† 7† Cinnamyl ether, methyl ester
Methyl 6-bromo analogue (308295-63-8) C₂₀H₁₇BrO₄ 401.2 5.4 6 Bromine at C6, methyl ester
Ethyl 6-bromo analogue (308295-64-9) C₂₁H₁₉BrO₄ 415.3 5.7 7 Bromine at C6, ethyl ester
Isopropyl isobutyryloxy (300557-39-5) C₁₈H₂₀O₅ 316.35 3.8† 6 Isobutyryloxy, isopropyl ester
2-Methoxyethyl nitrofuran (307551-75-3) C₁₉H₁₇NO₉ 403.34 2.1† 8 Nitrofuran, 2-methoxyethyl ester

*Estimated properties based on analogues; †Predicted values.

Biological Activity

Methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is an organic compound belonging to the benzofuran family, notable for its unique structural features that include a benzofuran ring system and a cinnamyloxy group. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with cinnamyl bromide, utilizing potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The final product is obtained by esterification with methanol in the presence of sulfuric acid. This synthetic route highlights the compound's chemical versatility and potential for modification to enhance biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures demonstrate effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that this compound may possess comparable properties .

Anticancer Activity

Research has indicated that this compound may induce apoptosis in cancer cells, potentially through interactions with specific molecular targets such as enzymes or receptors involved in cell growth and survival. The presence of the cinnamyloxy group enhances its ability to modulate these targets, leading to significant biological effects.

The proposed mechanism of action involves the interaction of the cinnamyloxy group with specific enzymes or receptors, which can modulate their activity. The benzofuran moiety may stabilize these interactions, facilitating the compound's effects on microbial growth inhibition and cancer cell apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against S. aureus comparable to standard antibiotics like ampicillin .
  • Anticancer Research : A study focused on a related benzofuran derivative showed that it could inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound may exhibit similar anticancer properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 5-(methoxy)-2-methylbenzofuran-3-carboxylateStructureModerateLimited
Methyl 5-(ethoxy)-2-methylbenzofuran-3-carboxylateStructureLowModerate
Methyl 5-(propoxy)-2-methylbenzofuran-3-carboxylateStructureHighHigh

The presence of the cinnamyloxy group in this compound is crucial for enhancing its biological activity compared to other derivatives.

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